Diacetyl Narcolinogendiol
Description
Diacetyl Narcolinogendiol is a specialized organic compound referenced in commercial product listings as a derivative or analog of diacetyl-containing molecules . The compound is marketed alongside derivatives like Diacetyl-3,3’-Dinitrobenzidine, implying applications in chemical synthesis or material science . Further research is required to fully elucidate its synthesis, stability, and biological interactions.
Properties
Molecular Formula |
C₂₅H₂₉NO₉ |
|---|---|
Molecular Weight |
487.5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Diacetyl (2,3-Butanedione)
Chemical Properties and Applications Diacetyl, a volatile diketone (C₄H₆O₂), is renowned for its buttery aroma and is a key flavor compound in dairy products and fermented beverages . Its vapor pressure (4.58 × 10⁻⁹ gas–liquid partition coefficient in propylene glycol) facilitates headspace detection at concentrations as low as 320 µg/m³ at 23°C, making it a benchmark for flavor analysis .
Metabolism and Stability
In lactic acid bacteria (LAB), diacetyl is synthesized from α-acetolactate during fermentation. Its degradation to acetoin by diacetyl reductase is pH-dependent, with reduced activity at low pH, preserving its flavor profile in acidic environments like beer and yogurt .
Toxicity
Occupational exposure to diacetyl has been linked to respiratory hazards, with benchmark concentrations (BMC) modeled in rodents showing dose-dependent effects on lung function .
Acetoin (3-Hydroxy-2-Butanone)
Role in Flavor and Metabolism
Acetoin, a secondary metabolite of LAB, is less aromatic than diacetyl but contributes to mild, creamy flavors. It is produced via the reduction of diacetyl by diacetyl reductase, a pathway reversible under specific pH conditions .
Analytical Differentiation
While diacetyl is quantified using headspace gas chromatography, acetoin requires distinct methods due to its lower volatility and reduced interaction with propylene glycol .
Acetaldehyde
Flavor Profile and Biosynthesis
Acetaldehyde, a volatile aldehyde (C₂H₄O), imparts a sharp, fruity aroma critical to yogurt and alcoholic beverages. Unlike diacetyl, it is synthesized directly from pyruvate via thiamine pyrophosphate-dependent pathways in LAB .
Detection Challenges
Both acetaldehyde and diacetyl require specialized biosensors for quantification in complex matrices. Fluorescence-based biosensors in Lactococcus lactis demonstrate linear responses to diacetyl but require orthogonal systems for acetaldehyde due to metabolic cross-talk .
2,3-Pentanedione
Structural and Toxicological Parallels
2,3-Pentanedione, a diacetyl analog with an additional methyl group, shares similar respiratory toxicity profiles. Rodent studies indicate comparable BMC values for both compounds, necessitating stringent occupational exposure limits .
Data Tables: Comparative Analysis
Table 1. Key Properties of Diacetyl and Related Compounds
Table 2. Toxicity Benchmarks (Rodent Models)
| Compound | BMC (ppm) | Critical Effect | Reference |
|---|---|---|---|
| Diacetyl | 100–200 | Respiratory inflammation | |
| 2,3-Pentanedione | 75–150 | Epithelial necrosis |
Key Research Findings and Gaps
- This compound: Its commercial availability suggests niche applications, but mechanistic and toxicological data are absent.
- Analytical Challenges: Traditional headspace methods optimized for diacetyl may require modification for this compound due to possible lower volatility or solvent interactions.
- Biosensor Compatibility: LAB-based biosensors developed for diacetyl could be adapted for this compound if metabolic pathways overlap.
Q & A
Q. What are the optimal calibration methods for quantifying diacetyl narcolinogendiol in fermentation samples using gas chromatography?
To ensure accurate quantification, researchers should employ a multi-point calibration curve using either external standards or internal standards (e.g., 2,3-hexanedione). Key steps include:
- Preparing standard solutions across a concentration range (e.g., 25–300 ppm) and measuring peak area signals .
- Generating a scatter plot of concentration vs. detector response, followed by linear regression to obtain the equation and value. indicates robust linearity .
- For headspace analysis, validate the method by testing ethanol concentration effects on diacetyl vapor pressure, as ethanol variability between samples may alter partitioning .
Q. How can diacetyl be detected in complex matrices like beer, and what are the limitations of spectrophotometric methods?
A PDA sensor based on the hydrolysis reaction between diacetyl and arginine is effective for detection. Diacetyl modifies arginine residues, forming cyclized or open-chain products detectable via spectral shifts . However, spectrophotometric methods exhibit limitations:
- Low sensitivity in samples with diacetyl concentrations < 1 ppm, leading to high coefficient of variation (C.V.) due to "clogging" artifacts .
- Interference from matrix components (e.g., proteins, sugars) may require sample pretreatment (e.g., filtration, derivatization) .
Q. What factors influence diacetyl production in microbial systems, and how can genetic engineering modulate its levels?
Diacetyl synthesis in S. cerevisiae correlates with Gap1p transporter activity . Experimental validation involves:
- Comparing diacetyl levels in Δgap1 deletion strains, wild-type strains, and Gap1p-overexpressing strains under brewing conditions .
- Transcriptome and immunoblot analyses to confirm post-translational regulation of Gap1p and its impact on valine metabolism, a precursor to diacetyl .
Advanced Research Questions
Q. How should researchers address contradictory diacetyl measurements between spectrophotometric and chromatographic methods?
Discrepancies arise from methodological sensitivity differences:
Q. What statistical approaches are recommended for analyzing multivariate data in diacetyl-related metabolic studies?
- Use One-way ANOVA with Tukey’s post hoc test to compare diacetyl production across microbial strains or conditions (e.g., L. plantarum vs. wild-type yeast) .
- Principal Component Analysis (PCA) identifies correlations between diacetyl levels and variables like proteolytic activity or pH, reducing dimensionality in datasets .
Q. How can historical diacetyl exposure data be corrected for accurate risk assessment in occupational studies?
Apply the NIOSH Method 2557 correction procedure :
- Normalize historical data using activity coefficients derived from static headspace testing (e.g., UNIFAC-based values) .
- Validate corrections via Shapiro-Wilks tests to ensure normalized concentration subsets follow a Gaussian distribution .
Q. What experimental designs control for ethanol's impact on diacetyl vapor pressure in headspace analysis?
- Use internal standardization with 2,3-hexanedione, which has a similar boiling point and partitioning behavior to diacetyl, to correct for ethanol-induced variability .
- Standard addition (spiking known diacetyl amounts into sample aliquots) accounts for matrix effects without requiring internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
